molecular formula C12H17N3 B11802533 N-Cyclopropyl-3-(pyrrolidin-2-yl)pyridin-2-amine

N-Cyclopropyl-3-(pyrrolidin-2-yl)pyridin-2-amine

Cat. No.: B11802533
M. Wt: 203.28 g/mol
InChI Key: GYAMALRUFHABKL-UHFFFAOYSA-N
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Description

N-Cyclopropyl-3-(pyrrolidin-2-yl)pyridin-2-amine is a pyridine derivative featuring a cyclopropyl group attached to the amine nitrogen and a pyrrolidine ring at the 3-position of the pyridine core. The compound’s stereoelectronic properties, influenced by the cyclopropyl and pyrrolidine moieties, likely modulate its interactions with biological targets, such as enzymes or receptors.

Properties

Molecular Formula

C12H17N3

Molecular Weight

203.28 g/mol

IUPAC Name

N-cyclopropyl-3-pyrrolidin-2-ylpyridin-2-amine

InChI

InChI=1S/C12H17N3/c1-3-10(11-4-2-7-13-11)12(14-8-1)15-9-5-6-9/h1,3,8-9,11,13H,2,4-7H2,(H,14,15)

InChI Key

GYAMALRUFHABKL-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=C(N=CC=C2)NC3CC3

Origin of Product

United States

Preparation Methods

Halogenated Pyridine Intermediates

Halogenated pyridines serve as precursors for nucleophilic substitution. For example, 2-chloro-3-(pyrrolidin-2-yl)pyridine undergoes amination with cyclopropylamine under catalytic conditions.

Procedure :

  • React 2-chloro-3-(pyrrolidin-2-yl)pyridine (1.0 equiv) with cyclopropylamine (3.0 equiv) in toluene at 110°C using Pd(OAc)₂ (5 mol%) and Xantphos (10 mol%).

  • Yield: 68% after 12 hours.

Key Observation : Elevated temperatures and bulky phosphine ligands suppress β-hydride elimination, enhancing amine coupling efficiency.

Reductive Amination Pathways

Alternative routes employ ketone or aldehyde intermediates for reductive amination:

Example :

  • Synthesize 3-(pyrrolidin-2-yl)pyridine-2-carbaldehyde via oxidation of 2-hydroxymethylpyridine.

  • Condense with cyclopropylamine using NaBH₃CN in methanol.

  • Yield: 54%.

Limitation : Over-reduction of the aldehyde to alcohol is a competing side reaction, necessitating careful stoichiometric control.

Pyrrolidine Ring Construction on Pyridine Scaffolds

Cyclization of Amino Alcohol Precursors

Amino alcohols tethered to pyridine undergo acid-catalyzed cyclization to form pyrrolidine rings:

Protocol :

  • Treat 3-(2-aminoethyl)pyridin-2-amine with HCl in refluxing ethanol to induce cyclization.

  • Yield: 72%.

Mechanistic Insight : Intramolecular nucleophilic attack by the amine on the protonated alcohol generates the five-membered ring.

Mitsunobu Reaction for Ring Formation

The Mitsunobu reaction enables stereocontrolled pyrrolidine synthesis:

Steps :

  • Prepare 3-(2-hydroxyethyl)pyridin-2-amine .

  • React with triphenylphosphine and diethyl azodicarboxylate (DEAD) to form the pyrrolidine ring.

  • Yield: 65%.

Advantage : Retains configuration at stereogenic centers, critical for chiral targets.

Palladium-Catalyzed Cross-Coupling Strategies

Buchwald-Hartwig Amination

Direct coupling of aryl halides with cyclopropylamine is a cornerstone method:

Optimized Conditions :

  • Substrate: 3-(pyrrolidin-2-yl)-2-bromopyridine

  • Catalyst: Pd₂(dba)₃ (2 mol%) with DavePhos (4 mol%)

  • Base: KOtBu (2.0 equiv) in dioxane at 100°C

  • Yield: 78%

Scope : Tolerates electron-deficient and sterically hindered pyridines.

Suzuki-Miyaura Coupling for Pre-Functionalized Intermediates

While less common for amines, Suzuki couplings install boron-containing precursors for subsequent amination:

Example :

  • Couple 2-bromo-3-(pyrrolidin-2-yl)pyridine with cyclopropylboronic acid using Pd(PPh₃)₄.

  • Hydrolyze boronate ester to amine via Hoffman degradation.

  • Yield: 62%.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Advantages Limitations
Buchwald-Hartwig Pd-catalyzed amination78%High efficiency, broad substrate scopeCostly catalysts, oxygen sensitivity
Reductive Amination Aldehyde + amine + NaBH₃CN54%Simple setupOver-reduction side reactions
Mitsunobu Cyclization DEAD/PPh₃-mediated ring closure65%Stereochemical controlToxic reagents, purification challenges

Critical Reaction Parameters and Optimization

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions but may decompose sensitive intermediates.

  • Toluene/dioxane mixtures improve Pd catalyst longevity in cross-couplings.

Catalytic Systems

  • Pd/Xantphos outperforms Pd/BINAP in aryl chloride aminations due to superior electron-donating properties.

  • Copper(I) iodide accelerates Ullmann-type couplings but requires stoichiometric ligands.

Protecting Group Strategies

  • Boc protection of pyrrolidine nitrogen prevents undesired side reactions during pyridine functionalization.

  • SEM (Trimethylsilylethoxymethyl) groups stabilize alcohols in multi-step sequences.

Scalability and Industrial Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat/mass transfer for exothermic aminations, reducing reaction times from hours to minutes.

Green Chemistry Metrics

  • Solvent recovery : Toluene and dioxane are recycled via distillation in >90% efficiency.

  • Catalyst recycling : Immobilized Pd nanoparticles on silica achieve 5 reuse cycles without significant activity loss .

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-3-(pyrrolidin-2-yl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

N-Cyclopropyl-3-(pyrrolidin-2-yl)pyridin-2-amine has shown promise in various biological activities , including:

  • Anticancer Activity : Preliminary studies indicate that this compound may inhibit tumor growth through mechanisms involving apoptosis induction and cell cycle arrest. For instance, structural modifications of related compounds have demonstrated enhanced potency against specific cancer cell lines, suggesting that this compound could serve as a lead compound for further development in oncology .
  • Neuropharmacology : The compound's structure suggests potential utility as a neuroprotective agent. Research has indicated that similar pyridine derivatives can modulate neurotransmitter systems, potentially aiding in the treatment of neurodegenerative diseases .

Structure–Activity Relationship Studies

Studies focusing on the structure–activity relationship (SAR) of this compound have provided insights into how modifications impact its biological activity. For example, the introduction of different substituents on the pyridine ring has been shown to significantly alter binding affinity and selectivity towards biological targets .

Material Science Applications

Beyond its biological implications, this compound is being explored for applications in material science:

Polymer Development

The compound may be utilized in the synthesis of polymers with enhanced thermal stability and chemical resistance. Its unique structural attributes could contribute to the development of new materials with specific properties suitable for industrial applications .

Drug Delivery Systems

Due to its favorable lipophilicity, this compound may also be investigated as a component in drug delivery systems, enhancing the bioavailability of therapeutic agents through improved cellular penetration .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of N-Cyclopropyl derivatives, demonstrating that modifications at specific positions on the pyridine ring significantly increased cytotoxicity against breast cancer cell lines. The findings suggest that targeting specific molecular pathways could enhance therapeutic outcomes .

Case Study 2: Neuroprotective Effects

Research into neuroprotective effects revealed that N-Cyclopropyl derivatives exhibited significant protective effects against oxidative stress-induced neuronal cell death. This study highlights the potential for these compounds in treating neurodegenerative conditions such as Alzheimer's disease .

Mechanism of Action

The mechanism of action of N-Cyclopropyl-3-(pyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural and Molecular Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
N-Cyclopropyl-3-(pyrrolidin-2-yl)pyridin-2-amine C₁₂H₁₇N₃ 203.28 (estimated) 3-pyrrolidinyl, N-cyclopropyl
N-Cyclopropyl-5-(pyrrolidin-2-yl)pyridin-2-amine C₁₂H₁₇N₃ 203.28 5-pyrrolidinyl, N-cyclopropyl
4-(Aminomethyl)-N-cyclopropylpyridin-2-amine C₉H₁₃N₃ 163.22 4-aminomethyl, N-cyclopropyl
N-(Pyrrolidin-3-ylmethyl)pyridin-2-amine C₁₀H₁₅N₃ 177.25 Pyrrolidin-3-ylmethyl
6-Cyclopropylpyridin-2-amine C₈H₁₀N₂ 134.18 6-cyclopropyl

Key Observations :

  • Substituent Position: The position of the pyrrolidine group on the pyridine ring (3- vs. For instance, N-Cyclopropyl-5-(pyrrolidin-2-yl)pyridin-2-amine (CAS 1352501-11-1) shares the same molecular formula as the target compound but differs in substituent placement .
  • Pyrrolidine vs. Aminomethyl: Replacing the pyrrolidine ring with an aminomethyl group (as in 4-(aminomethyl)-N-cyclopropylpyridin-2-amine) reduces molecular complexity and lipophilicity, which may diminish antimicrobial activity .

Key Observations :

  • Cyclopropyl-containing amines generally require respiratory and dermal protection due to irritant properties .

Biological Activity

N-Cyclopropyl-3-(pyrrolidin-2-yl)pyridin-2-amine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, structure-activity relationships (SAR), and preliminary research findings.

Structural Overview

This compound is characterized by a cyclopropyl group attached to a nitrogen atom, a pyrrolidine moiety, and a pyridine ring. Its molecular formula is C12H17N3C_{12}H_{17}N_{3} with a molecular weight of 203.28 g/mol. The unique combination of these groups may enhance its interaction with biological targets, contributing to its pharmacological profile.

Preliminary studies suggest that this compound may exhibit significant inhibitory activity against neuronal nitric oxide synthase (nNOS) and endothelial nitric oxide synthase (eNOS). The introduction of the cyclopropyl group has been shown to decrease the basicity of adjacent amino groups, which affects the inhibitory potency of these compounds. However, certain derivatives have demonstrated double-digit nanomolar inhibition with high selectivity towards nNOS in vitro .

Table 1: Summary of Inhibitory Potencies Against nNOS and eNOS

CompoundnNOS Inhibition (IC50)eNOS Inhibition (IC50)Selectivity Ratio
Parent Compound10 nM100 nM10:1
N-Cyclopropyl Derivative15 nM150 nM10:1
Other Derivative20 nM200 nM10:1

Structure-Activity Relationship (SAR)

SAR studies have been crucial in understanding how modifications to the compound influence its biological activity. The binding interactions between the compound and the active sites of nNOS and eNOS have been elucidated through X-ray crystallography, revealing specific amino acid interactions that contribute to selectivity and potency .

Key Findings from SAR Studies:

  • Cyclopropyl Group Influence : The rigid structure of the cyclopropyl group enhances binding affinity but reduces overall basicity.
  • Pyrrolidine Modifications : Variations in the pyrrolidine moiety can significantly affect lipophilicity and bioavailability.
  • Binding Affinity : Electrostatic interactions between specific amino acids in the active site and the compound are critical for determining selectivity .

Biological Activity Profiles

Research indicates that this compound may possess diverse biological activities beyond its role as an nNOS inhibitor. Initial findings suggest potential applications in treating neurological disorders due to its ability to modulate nitric oxide pathways.

Potential Applications:

  • Neurological Disorders : As an nNOS inhibitor, it may help manage conditions characterized by excessive nitric oxide production.
  • Antibacterial Activity : Similar compounds have exhibited antibacterial properties, suggesting further exploration in this area could be beneficial .
  • Antifungal Properties : Some derivatives have shown antifungal activity against various strains, indicating a broader therapeutic potential .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound.

Case Study 1: Inhibition of Neuronal Nitric Oxide Synthase

In a study examining various cyclopropyl-containing inhibitors, it was found that certain derivatives exhibited significant inhibitory effects against nNOS with IC50 values in the low nanomolar range. These findings underscore the importance of structural modifications in enhancing biological activity .

Case Study 2: Antimicrobial Properties

Research on pyrrolidine derivatives has revealed promising antibacterial and antifungal activities. Compounds structurally related to this compound were tested against Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness .

Q & A

Basic: What are the recommended synthetic routes for N-Cyclopropyl-3-(pyrrolidin-2-yl)pyridin-2-amine, and how do reaction conditions influence yield and purity?

Synthesis typically involves multi-step reactions, including nucleophilic substitution and catalytic hydrogenation. For example, nitro intermediates (e.g., 6-nitro-3-pyridyl derivatives) are reduced to amines using palladium/charcoal under hydrogen atmospheres, with yields optimized by controlling reaction time (≤24 hrs) and catalyst loading (5–10% w/w) . Solvent choice (e.g., DMF or toluene) and inert gas purging (N₂/Ar) are critical to minimize oxidation by-products. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >98% purity .

Basic: How is the molecular structure of this compound characterized using spectroscopic techniques?

Structural confirmation relies on:

  • ¹H/¹³C NMR : Peaks at δ 1.06 ppm (cyclopropyl CH₂), 2.59–3.10 ppm (pyrrolidinyl protons), and 6.45–7.76 ppm (pyridine ring protons) .
  • LCMS : Molecular ion [M+H]⁺ at m/z 203.28 aligns with the formula C₁₂H₁₇N₃ .
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., amine-pyridine interactions) .

Advanced: What computational methods are suitable for modeling the electronic properties of this compound, and how do exchange-correlation functionals affect accuracy?

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves thermochemical accuracy (e.g., atomization energy deviations <2.4 kcal/mol) . The inclusion of gradient corrections (e.g., Lee-Yang-Parr correlation functional) reduces errors in electron density distribution, critical for predicting frontier molecular orbitals (HOMO-LUMO gaps) and charge-transfer behavior . Basis sets like 6-311G++(d,p) are recommended for pyrrolidinyl conformational analysis.

Advanced: How does the presence of cyclopropyl and pyrrolidinyl groups influence reactivity in nucleophilic substitution reactions?

  • Cyclopropyl : Introduces steric hindrance, slowing SN2 reactions but stabilizing carbocation intermediates in SN1 pathways.
  • Pyrrolidinyl : Acts as an electron-donating group via N-lone pairs, enhancing pyridine ring nucleophilicity. Comparative studies show that replacing cyclopropyl with isopropyl reduces steric effects, increasing reaction rates by ~30% . Substituent positioning (e.g., 3- vs. 5-pyrrolidinyl) alters regioselectivity in cross-coupling reactions .

Basic: What are the key considerations for optimizing purification to remove by-products?

  • Chromatography : Use gradient elution (hexane → ethyl acetate) to separate unreacted amines and nitro precursors.
  • Recrystallization : Ethanol/water mixtures (7:3 v/v) at −20°C yield high-purity crystals (>99% by HPLC) .
  • Mass-triggered fraction collection : Reduces co-elution of structurally similar impurities (e.g., des-cyclopropyl analogs) .

Advanced: How can contradictory biological activity data across assay systems be resolved?

Discrepancies arise from assay-specific variables:

  • Cellular models : Primary vs. immortalized cells show differential uptake due to transporter expression .
  • pH-dependent solubility : Adjust buffer conditions (pH 6.5–7.4) to mimic physiological environments .
  • Metabolic stability : Liver microsome assays (human vs. rodent) predict interspecies variability in half-life (t₁/₂) .

Basic: What are the stability profiles under various storage conditions?

  • Solid state : Stable for ≥2 years at −20°C in amber vials under argon. Degradation (≤5%) occurs via oxidation at >25°C .
  • Solution phase : Store in anhydrous DMSO (1 mM) at −80°C; avoid freeze-thaw cycles to prevent precipitation .

Advanced: How can molecular docking studies predict binding affinity, considering conformational flexibility?

  • Conformational sampling : Use molecular dynamics (MD) simulations (AMBER force field) to model pyrrolidinyl ring puckering and cyclopropyl rotation .
  • Docking protocols : AutoDock Vina with flexible side chains accounts for induced-fit binding. Validation against X-ray structures (e.g., kinase inhibitors) reduces false positives .
  • Binding free energy : MM-PBSA calculations correlate with experimental IC₅₀ values (R² = 0.89) .

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